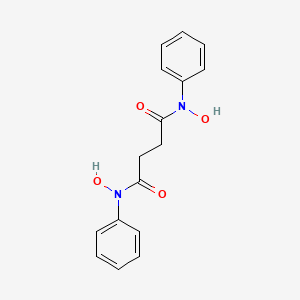
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide is a chemical compound characterized by the presence of two hydroxyl groups and two phenyl groups attached to a butanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide typically involves the reaction of a suitable diamine with a phenyl-substituted acyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents such as halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, while the phenyl groups may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide can be compared with other similar compounds, such as:
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diisopropylhexanediamide: Similar structure but with isopropyl groups instead of phenyl groups.
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylhexanediamide: Similar structure but with a hexane backbone instead of butane.
The uniqueness of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbutanediamide lies in its specific combination of hydroxyl and phenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
20533-09-9 |
|---|---|
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
N,N'-dihydroxy-N,N'-diphenylbutanediamide |
InChI |
InChI=1S/C16H16N2O4/c19-15(17(21)13-7-3-1-4-8-13)11-12-16(20)18(22)14-9-5-2-6-10-14/h1-10,21-22H,11-12H2 |
InChI-Schlüssel |
FLAKPGYLHFDAPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(=O)CCC(=O)N(C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


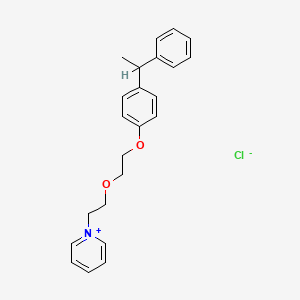
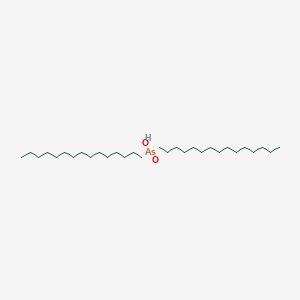
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
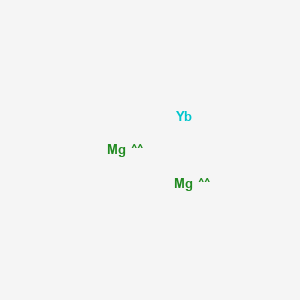
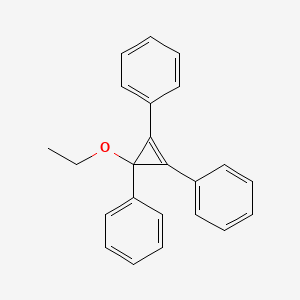
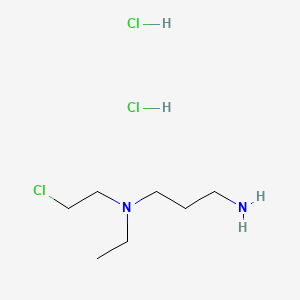
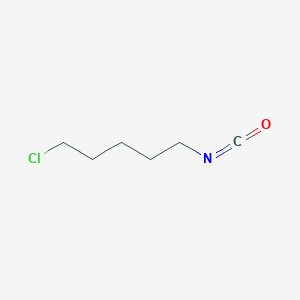

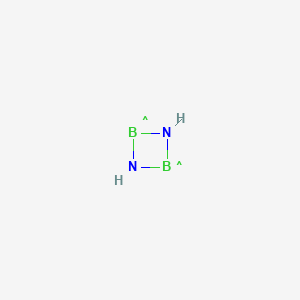
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)
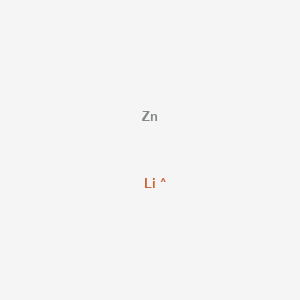
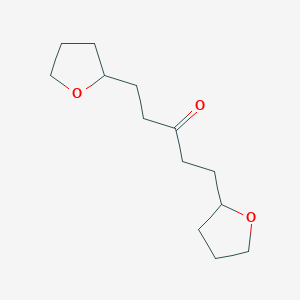
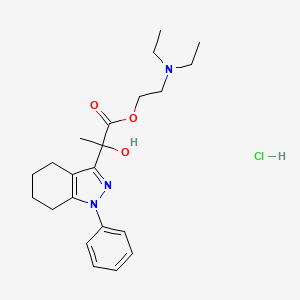
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)
